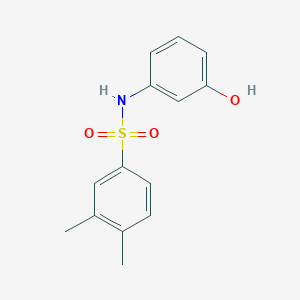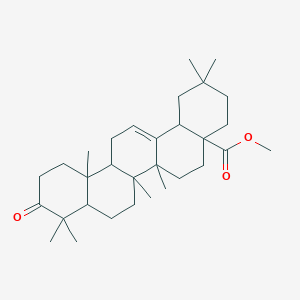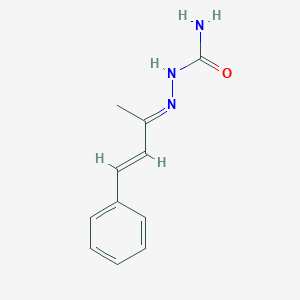
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit COX-2 activity. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, including its use as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and cancer. Furthermore, the development of new synthesis methods for this compound may lead to improved properties and increased potential for scientific research applications.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 205-207°C.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-7-14(8-11(10)2)19(17,18)15-12-4-3-5-13(16)9-12/h3-9,15-16H,1-2H3 |
InChI-Schlüssel |
HTMGZTNPIIFNJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)



![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)


